molecular formula C20H13ClO5S B5024923 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate

Cat. No. B5024923
M. Wt: 400.8 g/mol
InChI Key: BXABQGFPLWTTJA-UHFFFAOYSA-N
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Description

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate, also known as coumarin-3-carboxylic acid 4-chlorobenzenesulfonate, is a chemical compound that has been widely used in scientific research. Its unique chemical structure and properties make it a valuable tool in various fields of study, including biochemistry, pharmacology, and medicinal chemistry. In

Mechanism of Action

The mechanism of action of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. These complexes can then interact with biological molecules such as proteins and DNA, leading to changes in their function and activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its specific application. However, some general effects include:
1. Inhibition of metal-dependent enzymes and proteins.
2. Modulation of cellular signaling pathways.
3. Induction of cell death in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate in lab experiments include its high selectivity for metal ions, its ability to act as a fluorescent probe, and its potential therapeutic applications. However, some limitations include its low solubility in water, its potential toxicity, and the need for specialized equipment and expertise for its synthesis and use.

Future Directions

There are several future directions for research on 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate, including:
1. Synthesis of new derivatives and analogs with improved properties and applications.
2. Investigation of the mechanism of action and interaction with biological molecules.
3. Evaluation of its potential therapeutic applications in cancer and inflammatory diseases.
4. Development of new detection methods for metal ions in biological samples using this compound as a probe.
5. Study of its potential environmental impact and toxicity.

Synthesis Methods

The synthesis of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate involves the reaction of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonatearboxylic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is a white to off-white crystalline solid that is purified by recrystallization or column chromatography.

Scientific Research Applications

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate has been used in various scientific research applications, including:
1. As a fluorescent probe for the detection of metal ions such as copper and iron in biological samples.
2. As a ligand for the synthesis of metal complexes with potential anti-tumor and anti-inflammatory properties.
3. As a starting material for the synthesis of coumarin-based drugs with potential therapeutic applications.

properties

IUPAC Name

(4-methyl-6-oxobenzo[c]chromen-3-yl) 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClO5S/c1-12-18(26-27(23,24)14-8-6-13(21)7-9-14)11-10-16-15-4-2-3-5-17(15)20(22)25-19(12)16/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXABQGFPLWTTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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